molecular formula C14H12N2O2S B12586399 Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 648882-58-0

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12586399
CAS No.: 648882-58-0
M. Wt: 272.32 g/mol
InChI Key: WNLLRULKUFFPPN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a cyano group at the para position of the phenyl ring attached to the thiazole core. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, known for their versatility in medicinal chemistry. The presence of the electron-withdrawing cyano group likely enhances binding affinity to enzymatic targets compared to electron-donating substituents.

Properties

CAS No.

648882-58-0

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-3-18-14(17)12-9(2)16-13(19-12)11-6-4-10(8-15)5-7-11/h4-7H,3H2,1-2H3

InChI Key

WNLLRULKUFFPPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization and Alkylation

One notable method involves the cyclization of a precursor compound followed by alkylation:

  • Step 1: Synthesis of Thiobenzamide

    • Starting with 4-hydroxy-3-nitrobenzaldehyde, it is reacted with hydroxylamine and sodium formate in refluxing formic acid to produce 4-hydroxy-3-nitrobenzonitrile.
    • This intermediate is treated with thioacetamide to yield the corresponding thiobenzamide.
  • Step 2: Cyclization

    • The thiobenzamide is then cyclized with ethyl 2-chloroacetoacetate to form 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.
  • Step 3: Alkylation

    • The cyclized product undergoes alkylation with isobutyl bromide to afford the desired compound, which can be further purified by recrystallization from suitable solvents such as n-butanol.

Reduction and Diazotization

Another method involves reduction and diazotization steps:

  • Step 1: Reduction

    • The nitro group in the previous intermediate is reduced using palladium on carbon under hydrogen atmosphere to obtain the corresponding amino derivative.
  • Step 2: Diazotization

    • The amino derivative is diazotized using sodium nitrite, followed by treatment with cuprous cyanide and potassium cyanide, leading to the formation of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

Alternative Methods Using Metal Nitrates

Recent developments have introduced alternative methods that utilize metal nitrates as reagents:

  • Step 1: Reaction with Metal Nitrate

    • Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate is reacted with a metal nitrate in the presence of acid chlorides and N,N-dimethylformamide (DMF) at controlled temperatures to yield ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.
  • Step 2: Purification

    • Following the reaction, the product can be extracted using organic solvents and purified through crystallization techniques.

The effectiveness of these methods can be evaluated based on yield percentages and purity levels achieved during synthesis. Below is a summary table comparing different synthesis routes:

Method Yield (%) Purity (%) Key Steps
Cyclization and Alkylation ~90 >98 Cyclization with thioacetamide
Reduction and Diazotization ~85 >95 Reduction with Pd/C, diazotization
Metal Nitrate Method ~94 >91 Reaction with metal nitrate in DMF

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences in substituents, biological activities, and synthesis routes among ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate and its analogs:

Compound Name Substituents Biological Activity Synthesis Method Reference
This compound 4-cyanophenyl Assumed xanthine oxidase inhibition Formylation, dehydration of intermediates
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 3-cyano-4-hydroxyphenyl Intermediate in febuxostat synthesis Duff-Bills reaction, dehydration
TEI-6720 4-hydroxyphenyl Xanthine oxidase inhibitor Substituted thiazole synthesis
Impurity XV (Febuxostat) 4-butoxy-3-cyanophenyl Process impurity Alkylation of hydroxyl group
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-chlorobenzyl amino Hypoglycemic activity in NIDDM models Substituted ethyl carboxylate synthesis
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-fluoro-3-methylphenyl Unknown (structural analog) Unspecified

Key Observations:

  • Substituent Effects: The cyano group in the target compound enhances polarity and electronic effects compared to hydroxyl (TEI-6720) or alkoxy (Impurity XV) groups. This may improve target binding but reduce solubility .
  • Biological Activity: Compounds with para-substituted electron-withdrawing groups (e.g., cyano, chloro) show activity in metabolic disorders, while analogs with amino groups (e.g., BAC) exhibit hypoglycemic effects .
  • Synthesis Complexity: Introduction of the cyano group often requires multistep reactions, such as formylation followed by dehydration, as seen in febuxostat intermediates .

Physicochemical Properties

  • Crystallography: Crystal structures of related thiazoles (e.g., Singh et al., 2000) reveal that substituent orientation (e.g., trans amide groups) influences molecular conformation and packing, which may correlate with stability and solubility .

Biological Activity

Ethyl 2-(4-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antitumor agent and possesses antibacterial and antifungal properties. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H12_{12}N2_2O3_3S
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 934470-15-2

The compound features a thiazole ring, which is known for its biological significance, particularly in drug design. The presence of the cyano group at the para position of the phenyl ring enhances its reactivity and biological profile.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor activity. A study highlighted that compounds with a similar thiazole structure displayed IC50_{50} values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22

The presence of electron-donating groups, such as methyl at position 4 of the phenyl ring, is crucial for enhancing cytotoxic activity against these cell lines .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These findings suggest that this compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and phenyl rings significantly influence the biological activity of this compound:

  • Thiazole Ring Modifications : Substituents on the thiazole ring can enhance or diminish activity; for instance, the introduction of electron-withdrawing groups has been shown to improve antitumor efficacy.
  • Phenyl Ring Substituents : The position and nature of substituents on the phenyl ring are critical; para-substituted groups generally yield better biological outcomes compared to ortho or meta positions.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • A clinical trial involving a thiazole derivative similar to this compound demonstrated promising results in patients with advanced solid tumors, leading to further investigations into its mechanism of action.

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